molecular formula C10H16N2O2 B044991 Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate CAS No. 133261-07-1

Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

Cat. No. B044991
M. Wt: 196.25 g/mol
InChI Key: ZPSRHLWRTVNGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06458951B2

Procedure details

A solution of diethyloxalate (27.2 ml, 0.2 mol) in 2-pentanone (21.2 ml, 0.2 mol) was added dropwise to a solution of sodium (4.83 g, 0.21 mol) in ethanol (200 ml), and the reaction stirred at 60° C. for 5 hours, then cooled in an ice-bath. The solution was neutralised using acetic acid (11.5 ml, 0.2 mol) and N-methyl hydrazine (10.6 ml, 0.2 mol) then added dropwise. The mixture was stirred for a further 4 hours at room temperature and concentrated under reduced pressure. The residue was partitioned between dichloromethane (300 ml) and water (200 ml), and the phases separated. The aqueous layer was extracted with dichloromethane (3×100 ml), the combined organic solutions were dried (MgSO4) and evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel, using ethyl acetate: hexane (25:75) as eluant to give ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate (6.1 g) and the title compound (22.1 g, 56%).
Quantity
27.2 mL
Type
reactant
Reaction Step One
Name
2-pentanone
Quantity
21.2 mL
Type
reactant
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Name
N-methyl hydrazine
Quantity
10.6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:4](=O)[C:5]([O:7][CH2:8][CH3:9])=[O:6])C.[CH3:11][C:12](=O)[CH2:13][CH2:14][CH3:15].[Na].C(O)(=O)C.[CH3:22][NH:23][NH2:24]>C(O)C>[CH3:22][N:23]1[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])=[CH:11][C:12]([CH2:13][CH2:14][CH3:15])=[N:24]1 |^1:16|

Inputs

Step One
Name
Quantity
27.2 mL
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Name
2-pentanone
Quantity
21.2 mL
Type
reactant
Smiles
CC(CCC)=O
Name
Quantity
4.83 g
Type
reactant
Smiles
[Na]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
11.5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
N-methyl hydrazine
Quantity
10.6 mL
Type
reactant
Smiles
CNN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at 60° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
ADDITION
Type
ADDITION
Details
then added dropwise
STIRRING
Type
STIRRING
Details
The mixture was stirred for a further 4 hours at room temperature
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between dichloromethane (300 ml) and water (200 ml)
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic solutions were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CN1N=C(C=C1C(=O)OCC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: CALCULATEDPERCENTYIELD 15.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.